molecular formula C8H8BrNO B14839289 2-Bromo-4-methyl-6-acetylpyridine

2-Bromo-4-methyl-6-acetylpyridine

Cat. No.: B14839289
M. Wt: 214.06 g/mol
InChI Key: XIYOJXAMLPRKEO-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-6-acetylpyridine is a high-purity chemical compound for research and development applications. As a multifunctional pyridine derivative, it serves as a key synthetic intermediate in organic chemistry and medicinal chemistry. The bromine atom at the 2-position is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse aryl, heteroaryl, and vinyl groups. The acetyl group at the 6-position provides a handle for further derivatization, including condensation reactions, reductions, and nucleophilic additions. This compound is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(6-bromo-4-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-5-3-7(6(2)11)10-8(9)4-5/h3-4H,1-2H3

InChI Key

XIYOJXAMLPRKEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Br)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-6-acetylpyridine typically involves the bromination of 4-methyl-6-acetylpyridine. One common method is the reaction of 4-methyl-6-acetylpyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 2-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-6-acetylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-methyl-6-acetylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-6-acetylpyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the acetyl group play crucial roles in its binding affinity and specificity . The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-bromo-4-methyl-6-acetylpyridine with key analogs, highlighting substituent positions and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications
This compound C₈H₈BrNO₂ ~230.06 (est.) 2-Br, 4-Me, 6-Ac Pharmaceutical intermediate; electron-deficient pyridine core
3-Acetyl-6-bromopyridine C₇H₆BrNO 200.03 3-Ac, 6-Br Organic synthesis; acetyl at 3-position alters reactivity
4-Bromo-6-methylpyridin-2-amine C₆H₇BrN₂ 187.04 2-NH₂, 4-Br, 6-Me Agrochemical building block; amino group enhances solubility
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate C₉H₁₀BrNO₂ 240.06 2-CH₂CO₂Me, 4-Br, 6-Me Ester derivative; used in coupling reactions

Notes:

  • Molecular Weight: Bromine and acetyl groups increase molecular weight compared to non-halogenated analogs.
  • Substituent Effects: The 6-acetyl group in the target compound enhances electrophilicity at the 2- and 4-positions, facilitating nucleophilic substitution .

Physicochemical Properties

  • Solubility: Bromine and acetyl groups reduce water solubility compared to amino or hydroxyl-substituted pyridines. For example, 4-bromo-6-methylpyridin-2-amine shows moderate solubility in polar solvents due to its amino group .
  • Melting Points: Brominated pyridines generally exhibit higher melting points than non-halogenated analogs. For instance, 2-bromo-3-methylpyridine melts at 83°C , whereas 2-acetylpyridine (non-brominated) is liquid at room temperature.

Crystallographic Insights

These studies highlight the importance of halogen bonding in crystal packing, a feature likely relevant to the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4-methyl-6-acetylpyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via halogen exchange reactions, such as substituting chlorine in 2-chloro-6-methylpyridine with bromotrimethylsilane under reflux conditions (yield ~70–85%) . Alternatively, acetylation of brominated pyridine precursors using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) has been reported for analogous structures .
  • Critical Factors : Temperature control (80–100°C), solvent selection (e.g., dichloromethane for acetylation), and stoichiometric ratios of brominating agents are crucial for minimizing side products like dibrominated derivatives .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Peaks for methyl (δ ~2.5 ppm) and acetyl groups (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl in ¹³C) are diagnostic .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 229.03 (C₈H₈BrNO⁺) .
    • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (SHELX-2018) resolves bond lengths (e.g., C-Br: ~1.89 Å) and torsional angles. ORTEP-III is recommended for visualizing thermal ellipsoids .

Q. How does the steric and electronic profile of this compound affect its utility in cross-coupling reactions?

  • Steric Effects : The methyl and acetyl groups at positions 4 and 6 create steric hindrance, favoring para-selectivity in Suzuki-Miyaura couplings .
  • Electronic Effects : The electron-withdrawing acetyl group enhances electrophilicity at the bromine site, enabling efficient Pd-catalyzed coupling with arylboronic acids (e.g., 80–90% yield with Pd(PPh₃)₄) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reaction mechanisms of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Applications : DFT predicts regioselectivity in nucleophilic substitution reactions, validated by experimental kinetic studies .

Q. What strategies resolve crystallographic disorder in this compound derivatives during refinement?

  • Refinement Tools : SHELXL’s PART and SUMP commands partition disordered atoms, while ISOR restrains anisotropic displacement parameters .
  • Case Study : For acetyl-group disorder, apply twin refinement (TWIN/BASF) in SHELXL, achieving R₁ < 5% for high-resolution (<1.0 Å) datasets .

Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic data for brominated pyridines?

  • Validation Protocol :

Cross-check computed IR/NMR spectra (Gaussian-09) with experimental data, adjusting solvent models (e.g., PCM for DMSO) .

Use CIF validation in PLATON to detect crystallographic outliers (e.g., ADPs > 0.05 Ų) .

  • Example : A 0.3 ppm deviation in ¹³C NMR carbonyl peaks may arise from solvent effects or basis-set limitations in DFT .

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